molecular formula C8H8F9I B3163091 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane CAS No. 883516-29-8

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

Cat. No. B3163091
CAS RN: 883516-29-8
M. Wt: 402.04 g/mol
InChI Key: ODAVUHMRDFNBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorinated compounds, such as 2,2’-Bis(trifluoromethyl)oxirane, are characterized by their electron deficiency and high kinetic energy . They are versatile and find utility as a lubricant and in synthesizing epoxides and other organic compounds .


Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings . For instance, the synthesis of novel fluorinated aromatic diamine monomers is achieved by coupling reactions followed by reduction processes .


Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule .


Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups.


Physical And Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Research indicates applications in organic synthesis, such as the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones using (perfluoroalkyl)trimethylsilanes. This process produces 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and good yields, leading to fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes (Sosnovskikh et al., 2003). Another study demonstrates the synthesis of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds by reacting 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds (Kitazume & Ishikawa, 1974).

Photoreactions and Polymer Synthesis

The compound's role in photoreactions and polymer synthesis is explored in a study where the reaction of 2,4-dimethylpenta-2,3-diene with hexafluoroacetone proceeds by rearrangement of the allene to 2,4-dimethylpenta-1,3-diene, followed by a Diels–Alder reaction to produce various derivatives, including 3,6-dihydro-4,6,6-trimethyl-2,2-bis-(trifluoromethyl)-2H-pyran (Taylor & Wright, 1973).

Catalyst and Reagent Synthesis

The compound has been utilized in synthesizing various catalysts and reagents. For example, a study highlights the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and [bis(trifluoroacetoxy)iodo]arenes by oxidizing organic iodides, demonstrating a general and convenient method for synthesizing these compounds (Zagulyaeva et al., 2010). Another study discusses bis(2-methoxyethyl)aminosulfur trifluoride as a new broad-spectrum deoxofluorinating agent, applicable for converting alcohols to alkyl fluorides and other transformations (Lal et al., 1999).

Structural Analysis and Optical Properties

A study on trifluoromethylated alcohols presents their preparation by direct nucleophilic trifluoromethylation and discusses their structural characteristics confirmed by single crystal X-ray analyses. This research contributes to understanding the molecular structure and interactions of such compounds (Singh et al., 2001).

Mechanism of Action

The two fluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone . This effect leads to significantly more transparent polyimide films compared to those with methyl substituents .

Safety and Hazards

As with all chemicals, safety precautions should be taken when handling 2,2’-Bis(trifluoromethyl)benzidine. It is toxic if swallowed and causes serious eye irritation .

Future Directions

Fluorinated compounds are of interest in various applications, including materials science and organic synthesis . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAVUHMRDFNBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 2
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 3
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 4
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 5
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 6
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.